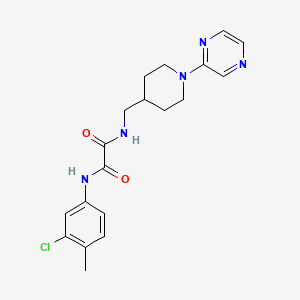![molecular formula C21H17ClN2O7 B2442560 ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate CAS No. 695217-38-0](/img/structure/B2442560.png)
ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one skeleton. These compounds are known for their distinct sweet odor and are used in the perfume industry . They are also used in the synthesis of some pharmaceuticals .
Synthesis Analysis
The synthesis of coumarin derivatives often involves the Pechmann condensation, which is a method used to synthesize coumarins by reacting phenols with β-ketoesters in the presence of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of coumarins consists of a fused benzene and α-pyrone ring. The diversity in the biological activity of coumarins can be attributed to the modifications in the basic skeleton at various positions, leading to a wide range of compounds .Chemical Reactions Analysis
Coumarins can undergo several chemical reactions, including halogenation, nitration, and sulfonation. They can also undergo the Perkin reaction to form cinnamic acids .Physical And Chemical Properties Analysis
Coumarins are crystalline compounds that are often colorless. They are well-known for their pleasant smell. The physical and chemical properties of specific coumarin derivatives can vary widely depending on their functional groups .Applications De Recherche Scientifique
Antiviral Activity
Coumarin derivatives have been associated with antiviral activities . Similarly, indole derivatives have also been reported to exhibit antiviral properties . Therefore, this compound could potentially be used in the development of new antiviral drugs.
Antibacterial and Antimicrobial Activity
Both coumarin and indole derivatives have been found to possess antibacterial and antimicrobial properties . This suggests that the compound could be used in the development of new antibacterial and antimicrobial agents.
Anticancer Activity
Coumarin and indole derivatives have been associated with anticancer activities . This compound could potentially be used in cancer research and the development of new anticancer drugs.
Anti-inflammatory Activity
Both coumarin and indole derivatives have been found to possess anti-inflammatory properties . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Coumarin derivatives have been associated with antioxidant activities . This suggests that the compound could be used in the development of new antioxidant drugs.
Use in Cosmetics and Pharmaceuticals
Coumarin derivatives are used as additives in food, perfumes, cosmetics, and pharmaceuticals . This compound could potentially be used in these industries.
Use in Drug and Pesticidal Preparations
Coumarin derivatives are utilized in drug and pesticidal preparations . This compound could potentially be used in these applications.
Use in Dye and Laser Technology
Coumarin derivatives are used as fluorescent and laser dyes . This compound could potentially be used in these technologies.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds can react with nucleophiles . For instance, nitrogen can act as a nucleophile in competition with oxygen, but the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway .
Result of Action
Similar compounds have been found to inhibit the proliferation, migration, and invasion of cells by inducing cell cycle arrest and cell apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(6-chloro-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O7/c1-2-30-19(25)11-17(12-4-3-5-15(9-12)24(28)29)23-20(26)16-10-13-8-14(22)6-7-18(13)31-21(16)27/h3-10,17H,2,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSOTALZNLRZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(6-chloro-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


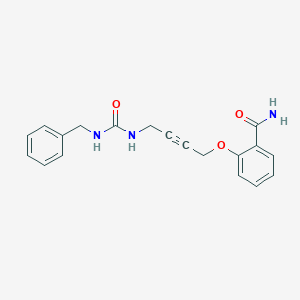
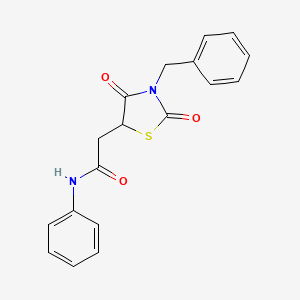

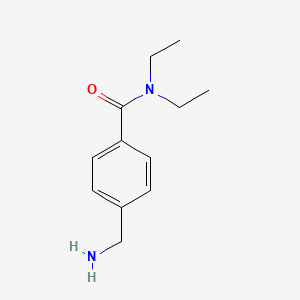

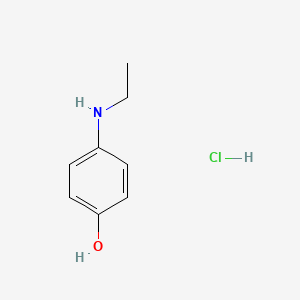

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
